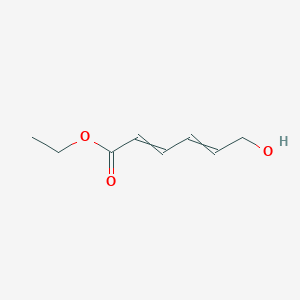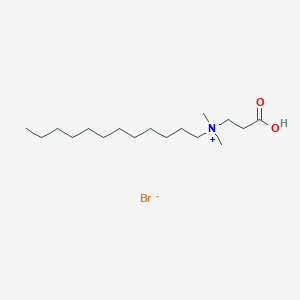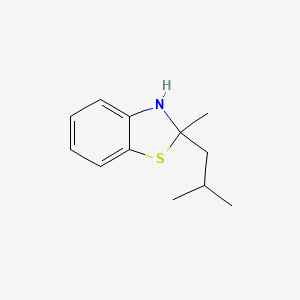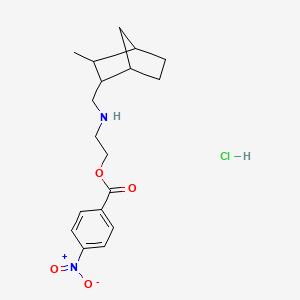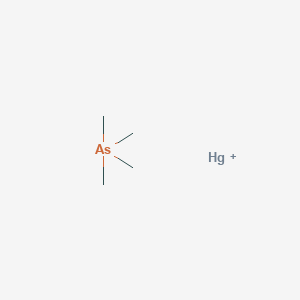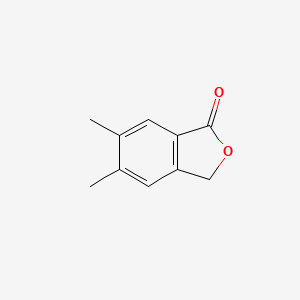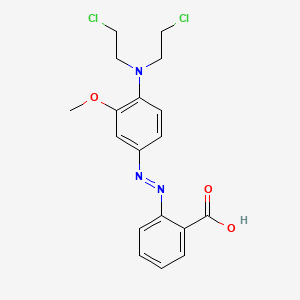
Azobenzene, 4-bis(2-chloroethyl)amino-2'-carboxy-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is a derivative of azobenzene, a well-known photochromic compound Azobenzene compounds are characterized by their ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the azobenzene moiety to hydrazobenzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxybenzene derivatives, while reduction can produce hydrazobenzene derivatives.
科学的研究の応用
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photoresponsive materials.
Biology: Investigated for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery system.
Industry: Utilized in the development of smart materials, such as light-responsive coatings and sensors.
作用機序
The mechanism of action of Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- involves photoisomerization between its trans and cis forms. This process is triggered by the absorption of light, leading to a conformational change in the molecule. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with light and its subsequent effects on the surrounding environment.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
Methoxyazobenzene: Features methoxy groups that influence its electronic properties and stability.
Uniqueness
Azobenzene, 4-bis(2-chloroethyl)amino-2’-carboxy-3-methoxy- is unique due to the presence of multiple functional groups that provide a combination of photoresponsive behavior and chemical reactivity. This makes it particularly valuable for applications requiring precise control over molecular behavior through light.
特性
CAS番号 |
40136-93-4 |
|---|---|
分子式 |
C18H19Cl2N3O3 |
分子量 |
396.3 g/mol |
IUPAC名 |
2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-26-17-12-13(6-7-16(17)23(10-8-19)11-9-20)21-22-15-5-3-2-4-14(15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChIキー |
FJPCSXLXDDTALC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


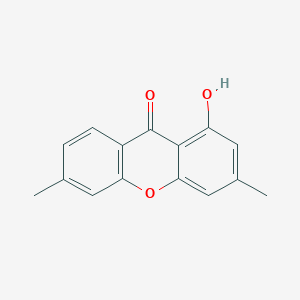
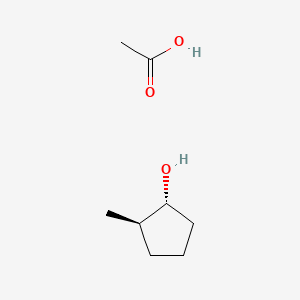
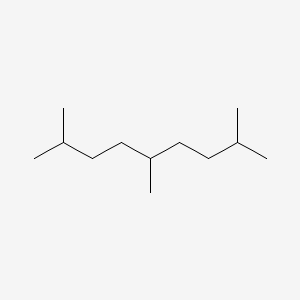
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
